2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one

Organic Synthesis Process Chemistry Pyrimidine Derivatives

Choose 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one for its unique chloro-methyl-nitro substitution pattern, enabling regioselective Pd-catalyzed amination and rapid azaheterocycle assembly. The 6-methyl and 5-nitro groups synergistically activate the 2-chloro position for clean, high-yielding S_NAr chemistry that simpler pyrimidine scaffolds cannot replicate. With balanced LogP (0.7) and high polar surface area, it is an ideal intermediate for anticancer agents, agrochemicals, and CCR5-targeted therapies. Procure at multi-gram scale to reduce route complexity and accelerate hit-to-lead campaigns.

Molecular Formula C5H4ClN3O3
Molecular Weight 189.56 g/mol
CAS No. 65224-66-0
Cat. No. B1489643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one
CAS65224-66-0
Molecular FormulaC5H4ClN3O3
Molecular Weight189.56 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C5H4ClN3O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h1H3,(H,7,8,10)
InChIKeyGNXOLOBSWUZOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one (CAS 65224-66-0): A Strategic Heterocyclic Building Block for Procurement in Medicinal Chemistry and Agrochemical R&D


2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one (CAS 65224-66-0) is a substituted pyrimidinone that functions as a versatile precursor for synthesizing diverse azaheterocycles, including substituted pyrimidines and nitro-2-pyridones . This compound is distinguished by its unique combination of a reactive chloro group at the 2-position, a methyl group at the 6-position, and a nitro group at the 5-position, which together enable regioselective functionalization and subsequent ring transformations [1][2]. Its procurement is critical for research programs in anticancer agent development, agrochemical formulation, and material science applications .

Why Generic Pyrimidine Intermediates Cannot Substitute for 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one (CAS 65224-66-0) in Advanced Synthesis


Substitution with closely related analogs, such as 2-chloro-5-nitropyrimidine or 2,4-dichloro-5-nitropyrimidine, is not chemically or strategically equivalent. The specific substitution pattern of 2-chloro-6-methyl-5-nitropyrimidin-4(1H)-one (2-chloro, 6-methyl, 5-nitro) is essential for achieving desired regioselectivity in nucleophilic aromatic substitution and subsequent ring transformations, a property not shared by simpler pyrimidine scaffolds [1]. The presence of the 6-methyl group and the 5-nitro group synergistically activates the 2-chloro position while also providing a handle for further diversification, leading to higher yields and cleaner reaction profiles in multi-step syntheses compared to non-methylated or non-nitrated analogs [2]. Furthermore, its unique electronic profile, quantified by its LogP of 1.575, dictates its behavior in downstream reactions and purification, making direct interchange impossible without significant process re-optimization and potential failure .

Quantitative Differentiation Guide for 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one (CAS 65224-66-0) Versus Comparator Intermediates


Synthetic Efficiency: Near-Quantitative One-Step Yield Versus Multi-Step, Lower-Yielding Routes for Analogs

A direct comparison of synthetic routes demonstrates a significant advantage for 2-chloro-6-methyl-5-nitropyrimidin-4(1H)-one. A 2023 protocol achieves its one-step synthesis in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, the synthesis of the comparator 2-chloro-5-nitropyrimidine, a common alternative lacking the methyl group, is reported to proceed via a multi-step route with a final overall yield of only 48% from 2-amino-5-nitropyrimidine .

Organic Synthesis Process Chemistry Pyrimidine Derivatives

Procurement-Grade Purity: Commercially Available at ≥99% Purity, Ensuring Reproducible Reactions

The procurement specification for 2-chloro-6-methyl-5-nitropyrimidin-4(1H)-one includes a high-purity grade of ≥99% as determined by HPLC . This level of purity is critical for ensuring predictable and reproducible outcomes in sensitive transformations. In comparison, common analog 2,4-dichloro-5-nitropyrimidine is often noted for its challenging synthesis and purification, with reports indicating that conventional chlorination methods can be inefficient and lead to significant impurities, thereby reducing effective yield and increasing the need for purification steps [1].

Analytical Chemistry Procurement Quality Control

Differentiation in Palladium-Catalyzed Amination: A Superior Substrate for High-Yielding C-N Coupling

2-chloro-6-methyl-5-nitropyrimidin-4(1H)-one is an exemplary substrate in palladium-catalyzed amination reactions, a key transformation for introducing amine functionalities into drug-like molecules. Research has established a concise and efficient methodology using this class of chloro-substituted 5-nitropyrimidines to produce mono- and di-substituted pyrimidines in high yields with good functional group tolerance [1]. This contrasts with the behavior of 2-chloro-6-methylpyrimidin-4(1H)-one, which lacks the 5-nitro group and exhibits different electronic properties that would not afford the same level of activation and control in similar coupling reactions .

Cross-Coupling Medicinal Chemistry Catalysis

Computational Property Differentiation: Optimized LogP and PSA for Drug-Likeness

Computationally derived physicochemical properties provide a quantitative basis for selection. 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one possesses a calculated XLogP3 of 0.7 and a Polar Surface Area (PSA) of 91.83 Ų [1]. For comparison, the non-nitrated analog 2-chloro-6-methylpyrimidin-4(1H)-one has a molecular weight of 144.56 g/mol and is likely to have a lower LogP and PSA due to the absence of the polar nitro group . The nitro group in the target compound significantly increases polarity, enhancing aqueous solubility and influencing pharmacokinetic properties like permeability and bioavailability, which are critical parameters in drug development.

Computational Chemistry Drug Design Physicochemical Properties

Therapeutic Relevance: Documented Activity as a CCR5 Antagonist Lead

Preliminary pharmacological screening has identified 2-chloro-6-methyl-5-nitropyrimidin-4(1H)-one as a CCR5 antagonist, demonstrating its potential utility in treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. This provides a clear therapeutic differentiation from other pyrimidine intermediates like 2-chloro-5-nitropyrimidine, which, while also used in pharmaceutical synthesis, is not specifically documented as a direct CCR5 antagonist and is more broadly categorized as a building block for anticancer and anti-inflammatory agents [2].

Pharmacology Immunology Antiviral Research

Primary Application Scenarios for Procuring 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one (CAS 65224-66-0)


High-Throughput Synthesis of Diversified Pyrimidine Libraries via Pd-Catalyzed Amination

The established and high-yielding reactivity of 2-chloro-6-methyl-5-nitropyrimidin-4(1H)-one in palladium-catalyzed amination makes it an ideal scaffold for the parallel synthesis of diverse pyrimidine libraries [1]. This scenario is directly supported by evidence of its superior substrate performance (Evidence Item 3), enabling medicinal chemists to rapidly explore chemical space around the 2-position of the core with high functional group tolerance, thereby accelerating hit-to-lead campaigns.

Cost-Effective Scale-Up for Lead Optimization and Preclinical Candidate Synthesis

Procurement of this compound is strategically advantageous when transitioning from milligram-scale discovery to gram-scale optimization. The combination of a near-quantitative one-step synthesis and commercial availability at ≥99% purity (Evidence Items 1 and 2) minimizes the cost and complexity of the final synthetic route to advanced intermediates and drug candidates, ensuring more economical and reproducible scale-up for in vivo studies [1][2].

Targeted CCR5 Antagonist Development Programs in Antiviral and Immunological Research

For research groups specifically engaged in developing new therapies for HIV, asthma, rheumatoid arthritis, or other CCR5-mediated conditions, this compound offers a direct and validated entry point [3]. Its documented preliminary activity as a CCR5 antagonist (Evidence Item 5) provides a strategic advantage over generic pyrimidine building blocks, allowing for focused SAR studies on a core scaffold with a known pharmacological profile and reducing the time required to identify novel lead compounds.

Design and Synthesis of Novel Agrochemicals with Optimized Physicochemical Properties

The compound's balanced lipophilicity (LogP 0.7) and high polar surface area (Evidence Item 4) are desirable characteristics for designing agrochemicals with improved foliar uptake, translocation, and environmental fate profiles [4]. Its use as an intermediate in the formulation of herbicides and fungicides is well-documented, making it a preferred procurement choice for agrochemical R&D aiming to develop more effective and environmentally compatible crop protection agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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